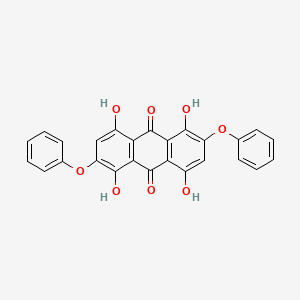
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is a complex organic compound characterized by its anthraquinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione typically involves the hydroxylation of anthraquinone derivatives. Common synthetic routes include:
Hydroxylation of Anthraquinone: This involves the introduction of hydroxyl groups at specific positions on the anthraquinone ring. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available anthraquinone derivatives. The process typically includes:
Oxidation: Using oxidizing agents to introduce hydroxyl groups.
Substitution: Introducing phenoxy groups through nucleophilic substitution.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various hydroxylated and phenoxylated derivatives of anthraquinone, which can have different biological and chemical properties.
Applications De Recherche Scientifique
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways: It can modulate oxidative stress pathways, leading to reduced cellular damage and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but lacks the phenoxy groups.
1,4,5,8-Tetrahydroxy-2,3-dihydroanthracene-9,10-dione: Another derivative with different substitution patterns.
Uniqueness
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87897-37-8 |
|---|---|
Formule moléculaire |
C26H16O8 |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H16O8/c27-15-11-17(33-13-7-3-1-4-8-13)23(29)21-19(15)26(32)22-20(25(21)31)16(28)12-18(24(22)30)34-14-9-5-2-6-10-14/h1-12,27-30H |
Clé InChI |
CYTWOJYZCGVGFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


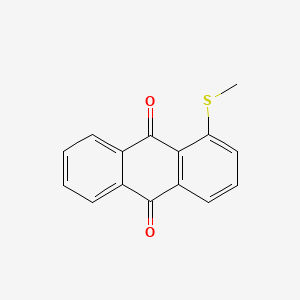
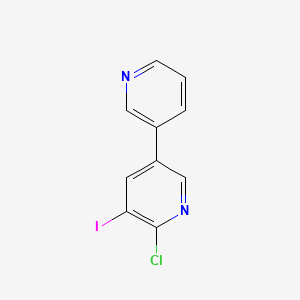
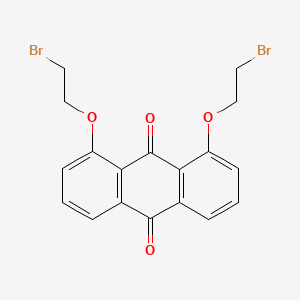

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
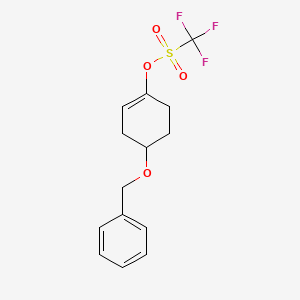
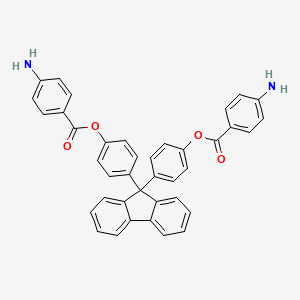
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
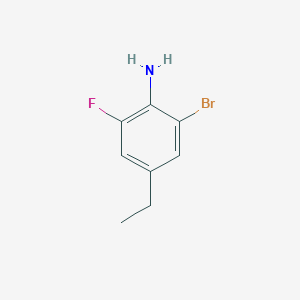
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
